

Spectroscopic Profile of Jacaranone Ethyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate*

Cat. No.: *B151354*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jacaranone ethyl ester, a naturally occurring benzoquinone derivative with significant cytotoxic activities. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Spectroscopic Data

The structural elucidation of Jacaranone ethyl ester is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data for Jacaranone Ethyl Ester (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.88	d	10.2	2H	H-3, H-5
6.20	d	10.2	2H	H-2, H-6
4.15	q	7.2	2H	-OCH ₂ CH ₃
2.78	s	-	2H	H-7
1.24	t	7.2	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectroscopic Data for Jacaranone Ethyl Ester (CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
185.7	C	C-4
170.1	C	C-8
145.8	CH	C-2, C-6
135.2	CH	C-3, C-5
70.0	C	C-1
61.6	CH ₂	-OCH ₂ CH ₃
46.1	CH ₂	C-7
14.1	CH ₃	-OCH ₂ CH ₃

Table 3: Infrared (IR) Spectroscopic Data for Jacaranone Ethyl Ester

Wavenumber (cm ⁻¹)	Description of Vibration
3448	O-H Stretch
1732	C=O Stretch (Ester)
1668	C=O Stretch (Quinone)
1628	C=C Stretch

Table 4: Mass Spectrometry (MS) Data for Jacaranone Ethyl Ester

m/z	Ion Type
196	[M] ⁺

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard analytical chemistry methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

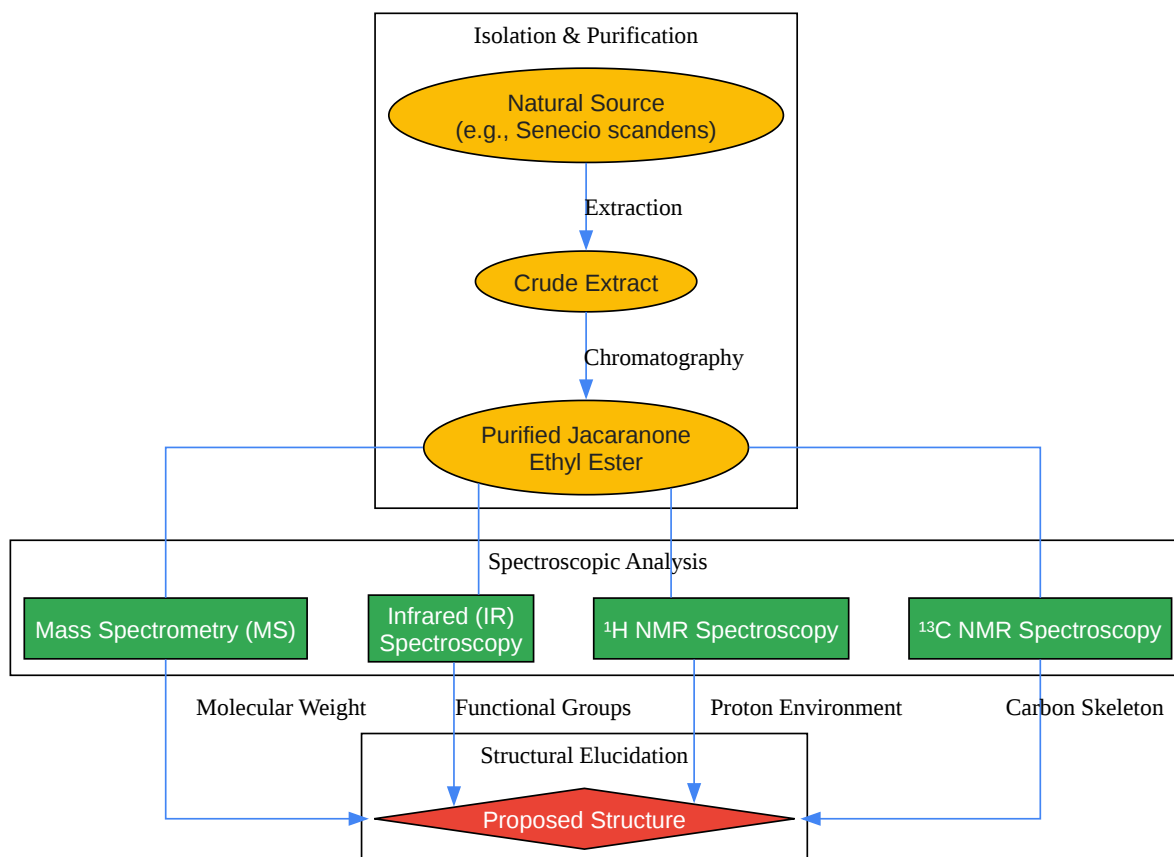
The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

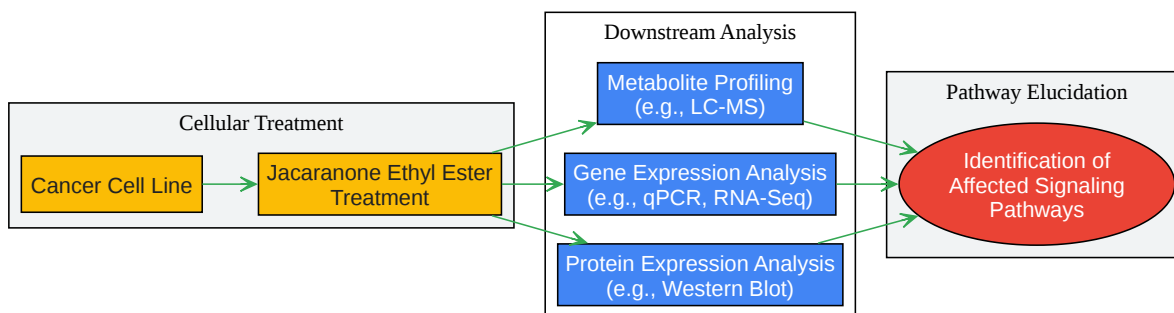
Mass Spectrometry (MS)

Low-resolution mass spectra were obtained on a VG Auto Spec-3000 spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like Jacaranone ethyl ester can be visualized as follows:





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